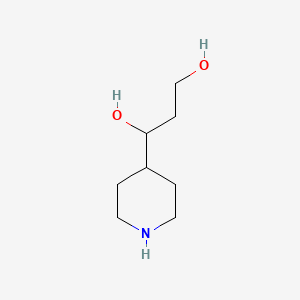
1-(Piperidin-4-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H17NO2. It features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.
Métodos De Preparación
The synthesis of 1-(Piperidin-4-yl)propane-1,3-diol can be achieved through several routes. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(Piperidin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Aplicaciones Científicas De Investigación
1-(Piperidin-4-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to act as a pharmacophore in various therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include protonation and subsequent interactions with biological macromolecules .
Comparación Con Compuestos Similares
1-(Piperidin-4-yl)propane-1,3-diol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits antiproliferative and antimetastatic effects.
These compounds share the piperidine ring structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Actividad Biológica
1-(Piperidin-4-yl)propane-1,3-diol is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its piperidine ring and a propane-1,3-diol structure. Its molecular formula is C₇H₁₅N₁O₂, and it possesses a molecular weight of approximately 143.20 g/mol. The compound can exist in various stereoisomeric forms, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated that it may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and metabolic processes.
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling .
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
1. Neurodegenerative Disorders
Due to its AChE inhibitory properties, this compound derivatives are being explored for their potential in treating conditions such as Alzheimer's disease. Enhanced cholinergic activity may help alleviate cognitive deficits associated with these disorders.
2. Antimicrobial Activity
Recent studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antibacterial agents .
3. Analgesic Effects
Preliminary research indicates that the compound may possess analgesic properties, making it a candidate for pain management therapies .
Research Findings and Case Studies
Numerous studies have focused on the biological activity of this compound and its derivatives:
Propiedades
IUPAC Name |
1-piperidin-4-ylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h7-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXUTTGVMYZMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













